4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one
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Overview
Description
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a chloropropenyl sulfanyl group. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2H-1-benzopyran-2-one with 2-chloroprop-2-en-1-yl sulfide under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group of the benzopyran is replaced by the chloropropenyl sulfanyl group. Industrial production methods may involve the use of hydrazine hydrate and alkali to facilitate the reaction .
Chemical Reactions Analysis
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives
Scientific Research Applications
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can form reactive intermediates, such as thiiranium ions, which can interact with nucleophiles in biological systems. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives and chloropropenyl sulfides. Similar compounds include:
- 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene
- 2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}
- Bis(2-chloroprop-2-en-1-yl)sulfide
These compounds share structural similarities but may differ in their reactivity, biological activities, and applications.
Properties
CAS No. |
831225-66-2 |
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Molecular Formula |
C12H9ClO2S |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
4-(2-chloroprop-2-enylsulfanyl)chromen-2-one |
InChI |
InChI=1S/C12H9ClO2S/c1-8(13)7-16-11-6-12(14)15-10-5-3-2-4-9(10)11/h2-6H,1,7H2 |
InChI Key |
QYKOQNNTSFVIGI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC1=CC(=O)OC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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